molecular formula C36H32Cl2P2Pd B7798158 palladium;triphenylphosphane;dihydrochloride

palladium;triphenylphosphane;dihydrochloride

Cat. No.: B7798158
M. Wt: 703.9 g/mol
InChI Key: ILBDOZRDKNIJBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bis(triphenylphosphine)palladium(II) dichloride involves the reaction of palladium(II) chloride with triphenylphosphine. One common method includes dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of ethanol for dilution. Triphenylphosphine is then dissolved in anhydrous ethanol and heated. The palladium chloride solution is added dropwise to the triphenylphosphine solution, and the mixture is maintained at a specific temperature to complete the reaction .

Industrial Production Methods

In industrial settings, the production of bis(triphenylphosphine)palladium(II) dichloride follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of hydrochloric acid instead of other metal salts simplifies the reaction and reduces the presence of hetero ions, improving the quality of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Bis(triphenylphosphine)palladium(II) dichloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(triphenylphosphine)palladium(II) dichloride include hydrazine for reduction and various organometallic reagents for cross-coupling reactions. Typical conditions involve the use of organic solvents like chloroform, toluene, and benzene .

Major Products

The major products formed from reactions involving bis(triphenylphosphine)palladium(II) dichloride include various palladium complexes and organic molecules resulting from cross-coupling reactions. These products are essential in the synthesis of pharmaceuticals, fine chemicals, and polymers .

Mechanism of Action

The mechanism by which bis(triphenylphosphine)palladium(II) dichloride exerts its catalytic effects involves several steps:

Comparison with Similar Compounds

Bis(triphenylphosphine)palladium(II) dichloride is unique due to its high catalytic activity and versatility in various coupling reactions. Similar compounds include:

These compounds highlight the unique properties of bis(triphenylphosphine)palladium(II) dichloride, making it a valuable catalyst in organic synthesis.

Properties

IUPAC Name

palladium;triphenylphosphane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDOZRDKNIJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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